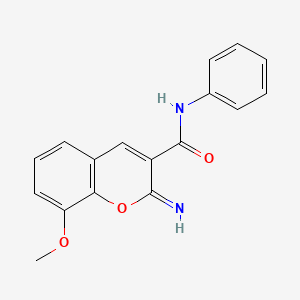
2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide
Vue d'ensemble
Description
2-Imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound has garnered attention due to its unique structural features and promising biological properties.
Méthodes De Préparation
The synthesis of 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
2-Imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the imino group, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Its ability to inhibit specific enzymes and pathways has been explored for therapeutic applications, including cancer treatment and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit the enzyme AKR1B10, which is involved in the metabolism of certain cancer cells. This inhibition leads to the disruption of cellular processes and induces cytotoxic effects . The compound’s ability to form hydrogen bonds with key amino acids in the enzyme’s active site is crucial for its inhibitory activity.
Comparaison Avec Des Composés Similaires
2-Imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:
2-Phenylimino-2H-chromene-3-carboxamide: Similar in structure but with different substituents, leading to variations in biological activity.
8-Methoxy-2H-chromene-3-carboxamide: Lacks the imino group, resulting in different chemical reactivity and biological properties.
2-Imino-2H-chromene-3-carboxamide: Similar core structure but without the methoxy and phenyl groups, affecting its overall activity and applications.
Propriétés
IUPAC Name |
2-imino-8-methoxy-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-9-5-6-11-10-13(16(18)22-15(11)14)17(20)19-12-7-3-2-4-8-12/h2-10,18H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGOGVHGJRFBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


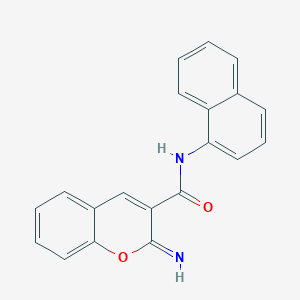

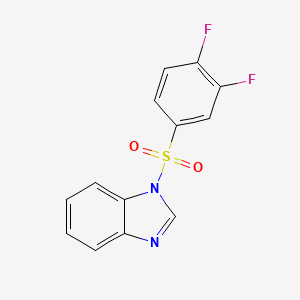
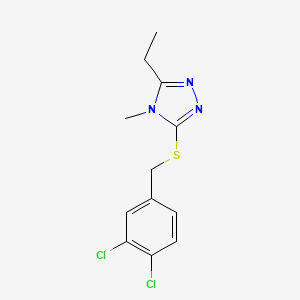
![3-[1-(4-bromophenoxy)ethyl]-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4279449.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4279466.png)
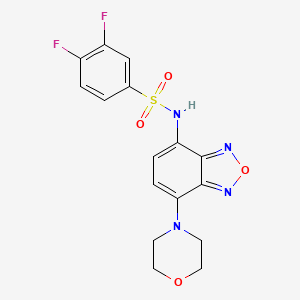
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4279490.png)
![{[1-(2,6-dichlorobenzyl)-1H-indol-3-yl]methylene}malononitrile](/img/structure/B4279491.png)
![4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B4279495.png)


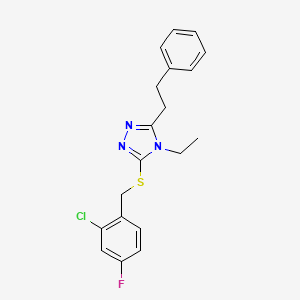
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4279520.png)
